N,N-Diethylpropionamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 3-hydroxy-2-methylpropionamide, involves methods like tandem hydroformylation-hydrogenation sequences catalyzed by Rh/PPh3 and Raney Ni, showcasing the versatility and reactivity of propionamide derivatives in chemical synthesis (García et al., 2006).
Molecular Structure Analysis
The molecular structure of N,N-Diethylpropionamide has been explored through microwave spectroscopy, revealing two conformers with distinct hyperfine splittings from the (14)N quadrupole coupling effect. Accurate molecular parameters were obtained, underlining the compound's structural diversity and complexity (Kannengießer, Stahl, & Nguyen, 2016).
Chemical Reactions and Properties
The reactivity and chemical properties of N,N-Diethylpropionamide derivatives have been a subject of study, indicating a range of possible reactions and products. For instance, the synthesis of N-Benzyl-2-bromo-3-methoxypropionamide via mixed anhydride methods demonstrates the compound's potential in creating diverse chemical structures and exploring novel reaction pathways (Li Yong, 2013).
Physical Properties Analysis
The analysis of N,N-Diethylpropionamide's physical properties, such as hydrogen bonding and solvation effects, provides insights into its behavior in various solvents. Studies on related compounds like N-ethylpropionamide have investigated the influence of solvents on molecular aggregation forms, offering a deeper understanding of the physical properties governing these interactions (Wang, Yang, Shi, & Zhao, 2015).
Scientific Research Applications
Conformational Analysis : Microwave spectroscopy and quantum chemistry have been used to study the conformers of N,N-Diethylpropionamide, revealing insights into its molecular structure and dynamics (Kannengießer, Stahl, & Nguyen, 2016).
Vibrational Spectra and Analysis : Research on the vibrational spectra and normal coordinate analysis of N,N-Diethylpropionamide and related compounds has been conducted to understand their molecular behavior and force constants (Sudarshan, Rao, & Chalapathi, 1990).
Herbicide Action : Studies have explored the influence of Napropamide (a derivative of N,N-Diethylpropionamide) on the uptake and translocation of mineral nutrients in plants, indicating its variable impact on different plant species (Devlin, Zbieć, & Karczmarczyk, 1982).
Psychostimulant Properties : Research on diethylpropion (related to N,N-Diethylpropionamide) has investigated its psychostimulant properties, including its effects on the serotonergic system in marmosets (Mello et al., 2005).
Soil Persistence : The persistence of Napropamide in the soil and its impact on agriculture, particularly wheat and corn growth, has been studied to understand its long-term environmental effects (Romanowski & Borowy, 1979).
Pharmaceutical Applications : The use of diethylpropion in treating obesity and its cardiovascular and psychiatric safety aspects have been evaluated in clinical studies (Cercato et al., 2004).
Drug Absorption Enhancement : Studies have shown that compounds like N,N-Diethylpropionamide can enhance the intestinal absorption of certain steroids, demonstrating their potential in pharmaceutical applications (Hayton & Levy, 1972).
Anionic Polymerization : Research into the use of N,N-Diethylpropionamide derivatives as initiators for anionic polymerization has provided insights into the polymerization processes of certain acrylamides (Ishizone et al., 2007).
Safety And Hazards
According to the safety data sheet, N,N-Diethylpropionamide is classified as a Flammable liquid (Category 4), and Acute toxicity, Oral (Category 4), Inhalation (Category 4), Dermal (Category 4) . It is harmful if swallowed, in contact with skin, or if inhaled .
Relevant Papers Relevant papers include “Two Conformers of N,N-Diethylpropionamide As Observed by Microwave Spectroscopy and Quantum Chemistry” published in The Journal of Physical Chemistry A , and “Potassium enolates of N,N‐dialkylamides as initiators of anionic polymerization” published in the Journal of Polymer Science Part A: Polymer Chemistry .
properties
IUPAC Name |
N,N-diethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-4-7(9)8(5-2)6-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOQQFDCCBKROY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061493 | |
Record name | Propanamide, N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethylpropionamide | |
CAS RN |
1114-51-8 | |
Record name | Diethylpropionamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1114-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Diethylpropionamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001114518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diethylpropionamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanamide, N,N-diethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanamide, N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Diethyl-propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIETHYLPROPIONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFK8231N9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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